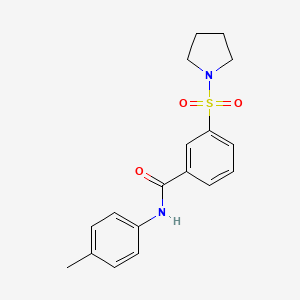![molecular formula C12H15N3O4S2 B5537283 4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)
4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds structurally related to 4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide, often involves multi-step chemical processes. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, showcasing the complexity and the precision required in the synthesis of such compounds. These processes typically involve the careful selection of reagents and conditions to achieve the desired product with high selectivity and yield (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring, which significantly influences their chemical behavior and reactivity. Detailed structural analysis can be performed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography, to elucidate the configuration and conformation of these molecules. For example, the structural investigation of sulfonamide analogs has provided insights into their geometrical arrangement and electronic properties (Sheikh et al., 2019).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the reactive sulfonamide group. These reactions can lead to the formation of new derivatives with different chemical and biological properties. For instance, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety has demonstrated the versatility of sulfonamides in chemical transformations (Mert et al., 2015).
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors of Carbonic Anhydrases
Sulfonamides, such as 4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide, are known to inhibit carbonic anhydrase (CA) isoenzymes, which play crucial roles in physiological processes like respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Compounds exhibiting nanomolar half maximal inhibitory concentration (IC50) against various CA isoenzymes have been studied for their potential in treating conditions like glaucoma, epilepsy, and certain types of cancer. For instance, aromatic sulfonamide inhibitors have demonstrated varying affinities for CA isoenzymes I, II, IV, and XII, showing promise as therapeutic agents through selective inhibition mechanisms (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides and their cardiac electrophysiological activity have been explored, revealing compounds with potency comparable to known selective class III agents. This research indicates the potential for developing new therapeutic agents targeting cardiac arrhythmias, showcasing the versatility of sulfonamide compounds in drug development (Morgan et al., 1990).
Sulfonamide as a Functional Group in Drug Design
The sulfonamide group is a key functional group in drug design due to its presence in many marketed drugs. Its versatility is highlighted in the synthesis of various compounds, including those acting as antibacterials by inhibiting tetrahydropteroic acid synthetase. Despite associations with hypersensitivity in some sulfonamide antibacterials, the group remains an essential component in medicinal chemistry, underscoring the importance of understanding its properties and applications (Kalgutkar, Jones, & Sawant, 2010).
Novel Synthesis Approaches and Biological Activities
Innovative synthesis approaches for sulfonamide-containing compounds have led to the discovery of novel biological activities. For example, the green synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology has resulted in compounds with significant antibacterial and antifungal activities. Such studies exemplify the ongoing research into sulfonamide derivatives for potential antimicrobial applications (Sowmya et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-3-15(4-2)21(17,18)9-7-10(20-8-9)12(16)13-11-5-6-19-14-11/h5-8H,3-4H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQTTYVTZHPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)
![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)
![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)
![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)
